molecular formula C25H36ClI2N3O B1216708 Dimethylquinacrine CAS No. 65370-56-1

Dimethylquinacrine

Cat. No.: B1216708
CAS No.: 65370-56-1
M. Wt: 683.8 g/mol
InChI Key: COUAOGUIPWAHTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylquinacrine (CAS: 4757-55-5), also known as Dimetacrine, is a synthetic acridine derivative with the molecular formula C₂₀H₂₆N₂ and a molecular weight of 294.43 g/mol . Its IUPAC name is 10-(3-(dimethylamino)propyl)-9,9-dimethylacridan, and it is structurally characterized by a dimethyl-substituted acridine core coupled with a dimethylaminopropyl side chain.

Properties

CAS No.

65370-56-1

Molecular Formula

C25H36ClI2N3O

Molecular Weight

683.8 g/mol

IUPAC Name

4-[(6-chloro-2-methoxy-10-methylacridin-10-ium-9-yl)amino]pentyl-diethyl-methylazanium;diiodide

InChI

InChI=1S/C25H35ClN3O.2HI/c1-7-29(5,8-2)15-9-10-18(3)27-25-21-13-11-19(26)16-24(21)28(4)23-14-12-20(30-6)17-22(23)25;;/h11-14,16-18H,7-10,15H2,1-6H3;2*1H/q+1;;/p-1

InChI Key

COUAOGUIPWAHTQ-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCCC(C)NC1=C2C=C(C=CC2=[N+](C3=C1C=CC(=C3)Cl)C)OC.[I-].[I-]

Canonical SMILES

CC[N+](C)(CC)CCCC(C)NC1=C2C=C(C=CC2=[N+](C3=C1C=CC(=C3)Cl)C)OC.[I-].[I-]

Synonyms

dimethylquinacrine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct pharmacological or biochemical comparisons, structural and nomenclature distinctions between Dimethylquinacrine and related acridine derivatives can be inferred:

Table 1: Structural and Chemical Comparison of Acridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₂₀H₂₆N₂ 294.43 4757-55-5 9,9-dimethylacridan core; dimethylaminopropyl side chain
Quinacrine C₂₃H₃₀ClN₃O 399.96 83-89-6 Chloro-substituted acridine; diethylaminopentyl side chain
Mepacrine C₂₃H₃₀ClN₃O 399.96 83-89-6 Synonym for Quinacrine; identical structure

Key Observations:

Structural Modifications: this compound lacks the chlorine atom and methoxy group present in Quinacrine, which may alter its bioavailability and target affinity . The dimethyl groups on the acridan core could enhance lipophilicity compared to non-alkylated analogs.

Pharmacological Implications: While Quinacrine is well-documented as an antimalarial and antiparasitic agent, this compound’s biological activity remains underexplored in the provided literature.

Discussion of Limitations in Available Evidence

For instance:

  • provides only basic chemical data without pharmacological context, limiting a robust comparative analysis .

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